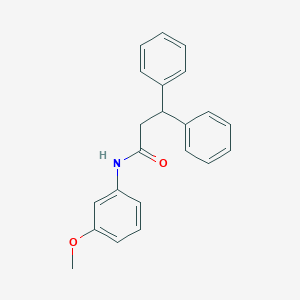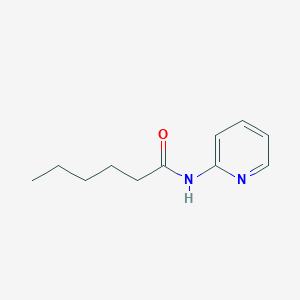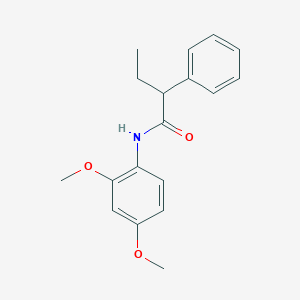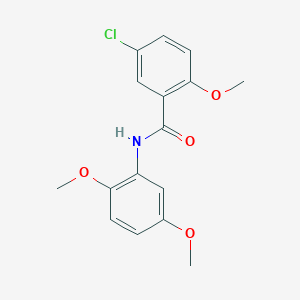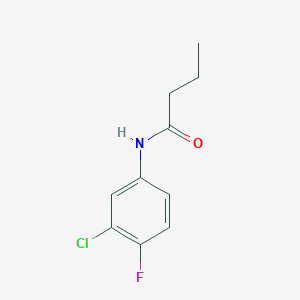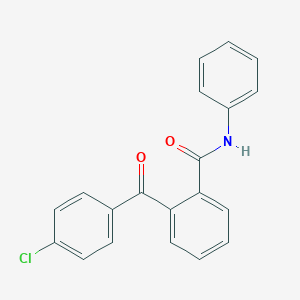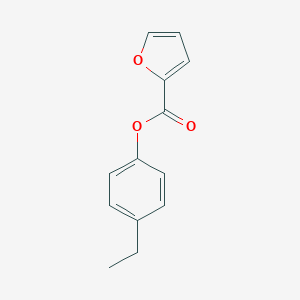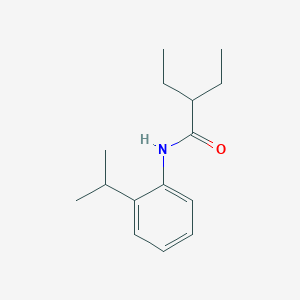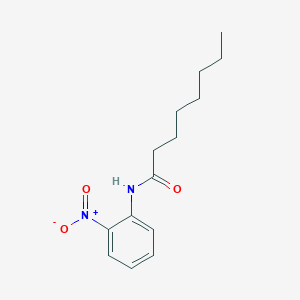
N-(2-Nitrophenyl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitrophenyl)octanamide, also known as NPO, is a chemical compound that belongs to the class of amides. It is a yellow crystalline solid that is used in various scientific research applications. NPO is mainly used as a substrate for the enzymatic assay of proteases and esterases.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)octanamide involves the hydrolysis of the amide bond by the enzyme. The resulting product is 2-nitrophenol and octanoic acid. The rate of hydrolysis is directly proportional to the enzyme concentration and inversely proportional to the substrate concentration.
Biochemical and Physiological Effects:
N-(2-Nitrophenyl)octanamide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-Nitrophenyl)octanamide in lab experiments is its high specificity for proteases and esterases. It is also a relatively inexpensive substrate that is readily available. However, N-(2-Nitrophenyl)octanamide has a relatively low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(2-Nitrophenyl)octanamide in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's. Another potential direction is in the study of enzyme-substrate interactions using N-(2-Nitrophenyl)octanamide as a model substrate. Additionally, N-(2-Nitrophenyl)octanamide can be used in the development of new enzyme sensors for environmental monitoring and detection of biological agents.
Synthesis Methods
The synthesis of N-(2-Nitrophenyl)octanamide involves the reaction between 2-nitrobenzoyl chloride and octylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2-Nitrophenyl)octanamide as a yellow crystalline solid.
Scientific Research Applications
N-(2-Nitrophenyl)octanamide is widely used in scientific research as a substrate for the enzymatic assay of proteases and esterases. It is also used in the study of enzyme kinetics and inhibition. N-(2-Nitrophenyl)octanamide is particularly useful in the study of proteases such as trypsin, chymotrypsin, and elastase.
properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(2-nitrophenyl)octanamide |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-4-5-6-11-14(17)15-12-9-7-8-10-13(12)16(18)19/h7-10H,2-6,11H2,1H3,(H,15,17) |
InChI Key |
YXMSMTPSKFSODB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



